

# Exploring GB1107 in Idiopathic Pulmonary Fibrosis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | GB1107    |           |  |  |  |
| Cat. No.:            | B15602735 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **GB1107**, a novel, orally active small molecule inhibitor of galectin-3, and its potential application in the context of idiopathic pulmonary fibrosis (IPF). While direct preclinical studies of **GB1107** in established IPF models are not extensively documented in publicly available literature, this paper synthesizes the known mechanism of action of **GB1107**, its demonstrated anti-fibrotic effects in other organ systems, and data from closely related galectin-3 inhibitors in lung fibrosis models to build a comprehensive overview for the research community.

#### Introduction to Galectin-3 and its Role in Fibrosis

Galectin-3, a  $\beta$ -galactoside-binding lectin, has emerged as a key regulator of fibrotic diseases. [1] It is involved in a multitude of biological processes that contribute to the pathogenesis of fibrosis, including inflammation, cell adhesion, proliferation, and apoptosis.[1] In the context of tissue injury, galectin-3 is significantly upregulated and contributes to the activation of myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) components that leads to tissue scarring.[2]

The pro-fibrotic activity of galectin-3 is closely linked to its potentiation of Transforming Growth Factor-beta 1 (TGF-β1) signaling, a central pathway in the development of fibrosis. Galectin-3 is believed to facilitate the activation of TGF-β1 and enhance its downstream signaling cascade, leading to increased collagen synthesis.[3] Studies in galectin-3 deficient mice have shown protection from fibrosis, highlighting it as a promising therapeutic target.[1]



#### **GB1107**: A Potent Oral Galectin-3 Inhibitor

**GB1107** is a novel, orally bioavailable small molecule designed to specifically inhibit the carbohydrate recognition domain (CRD) of galectin-3 with high affinity and selectivity.[4][5] By binding to galectin-3, **GB1107** is designed to block its interaction with other molecules, thereby disrupting its pro-fibrotic functions. Its oral route of administration presents a potential advantage for the treatment of chronic systemic diseases like fibrosis.

### **Preclinical Evidence of Anti-Fibrotic Activity**

While specific data for **GB1107** in a dedicated IPF model such as bleomycin-induced lung fibrosis is limited in the available literature, a significant study has demonstrated its anti-fibrotic efficacy in a robust model of liver fibrosis.

## Carbon Tetrachloride (CCI<sub>4</sub>)-Induced Liver Fibrosis Model

In a study utilizing a mouse model of liver fibrosis induced by CCl<sub>4</sub>, **GB1107** demonstrated significant therapeutic effects.[1][4][5]

Data Summary:



| Parameter                   | Model                                                  | Treatment<br>Group | Dosage                           | Duration                                                   | Outcome                                                                                                         |
|-----------------------------|--------------------------------------------------------|--------------------|----------------------------------|------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Plasma<br>Transaminas<br>es | CCl <sub>4</sub> -induced<br>liver fibrosis<br>(mouse) | GB1107             | 10 mg/kg,<br>oral, once<br>daily | Last 4 weeks<br>of 8-week<br>CCl <sub>4</sub><br>treatment | Significantly reduced                                                                                           |
| Liver<br>Galectin-3         | CCl <sub>4</sub> -induced liver fibrosis (mouse)       | GB1107             | 10 mg/kg,<br>oral, once<br>daily | Last 4 weeks<br>of 8-week<br>CCl <sub>4</sub><br>treatment | Reduced                                                                                                         |
| Liver Fibrosis              | CCl <sub>4</sub> -induced liver fibrosis (mouse)       | GB1107             | 10 mg/kg,<br>oral, once<br>daily | Last 4 weeks<br>of 8-week<br>CCl <sub>4</sub><br>treatment | Reduced (assessed by picrosirius red staining)                                                                  |
| Gene<br>Expression          | CCl <sub>4</sub> -induced<br>liver fibrosis<br>(mouse) | GB1107             | 10 mg/kg,<br>oral, once<br>daily | Last 4 weeks<br>of 8-week<br>CCl <sub>4</sub><br>treatment | Reversed the majority of CCl4-induced gene changes related to ECM, collagen biosynthesis, and the immune system |

Experimental Protocol: CCI<sub>4</sub>-Induced Liver Fibrosis Model with **GB1107** Treatment

- Animal Model: Mice.
- Induction of Fibrosis: Administration of carbon tetrachloride (CCl<sub>4</sub>) via intraperitoneal injection twice weekly for 8 weeks.[4][5]



- Treatment: Oral administration of GB1107 at a dose of 10 mg/kg once daily for the final 4 weeks of the CCl<sub>4</sub> treatment period.[4][5]
- Assessment of Fibrosis:
  - Histology: Liver tissue sections were stained with picrosirius red to visualize and quantify collagen deposition.[4][5]
  - Biochemical Analysis: Plasma levels of liver enzymes (transaminases) were measured to assess liver damage.[4][5]
  - Gene Expression Analysis: RNA sequencing was performed on whole liver tissue to identify differentially expressed genes and analyze pathway enrichment.[4][5]

# Insights from Related Galectin-3 Inhibitors in Lung Fibrosis

The development of other galectin-3 inhibitors by Galecto provides valuable context for the potential of **GB1107** in IPF.

- GB1211: A close, orally active analog of GB1107, has shown anti-fibrotic activity in the bleomycin-induced lung fibrosis mouse model.[1] This suggests that the therapeutic effects of oral galectin-3 inhibition observed with GB1107 in liver fibrosis may be translatable to lung fibrosis.
- GB0139 (TD139): An inhaled galectin-3 inhibitor, has undergone clinical investigation for IPF.
   A Phase 2a trial demonstrated that inhaled GB0139 was well-tolerated and led to a reduction in galectin-3 on alveolar macrophages.[6] It also decreased several plasma biomarkers associated with IPF progression, including PDGF-B, PAI-1, CCL18, and YKL-40.[7] However, a subsequent Phase 2b trial with GB0139 did not meet its primary endpoint related to slowing the decline in forced vital capacity (FVC).[4]

### **Proposed Mechanism of Action of GB1107 in IPF**

Based on the known roles of galectin-3 in fibrosis and the effects of its inhibition, the proposed mechanism of action for **GB1107** in a potential IPF context involves the disruption of the TGF-β1 signaling pathway.





Click to download full resolution via product page

Proposed mechanism of **GB1107** in disrupting pro-fibrotic signaling.

### **Experimental Workflow Diagrams**

The following diagrams illustrate typical experimental workflows for evaluating anti-fibrotic compounds in preclinical models.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Galecto Biotech Initiates Clinical Phase I/IIa trial in IPF Galecto, Inc. [galecto.com]
- 3. The Bleomycin Model of Pulmonary Fibrosis. | Semantic Scholar [semanticscholar.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Effect of GB1107, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. patientworthy.com [patientworthy.com]
- To cite this document: BenchChem. [Exploring GB1107 in Idiopathic Pulmonary Fibrosis Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602735#exploring-gb1107-in-idiopathic-pulmonary-fibrosis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com